molecular formula C21H18Cl2N2O4S B7699856 N-{5-[(3,5-dichlorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide

N-{5-[(3,5-dichlorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide

Cat. No.: B7699856
M. Wt: 465.3 g/mol
InChI Key: JYXKCBJHVKOFTB-UHFFFAOYSA-N
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Description

N-{5-[(3,5-dichlorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide is a complex organic compound characterized by the presence of multiple functional groups, including sulfonamide, methoxy, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3,5-dichlorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base. The reaction is usually carried out in a solvent such as N,N-dimethylformamide at elevated temperatures (around 60°C) to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3,5-dichlorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

N-{5-[(3,5-dichlorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{5-[(3,5-dichlorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to certain receptors, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-{5-[(3,5-dichlorophenyl)sulfamoyl]-2-methoxyphenyl}-2-methylbenzamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable tool in various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[5-[(3,5-dichlorophenyl)sulfamoyl]-2-methoxyphenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4S/c1-13-5-3-4-6-18(13)21(26)24-19-12-17(7-8-20(19)29-2)30(27,28)25-16-10-14(22)9-15(23)11-16/h3-12,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXKCBJHVKOFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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